![molecular formula C20H20N2O3S B2430061 N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862741-57-9](/img/structure/B2430061.png)
N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring, the introduction of the tosyl group, and the attachment of the allyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, for example, would have a planar structure due to the presence of conjugated double bonds. The tosyl and allyl groups would likely be attached to different carbon atoms on the oxazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the oxazole ring, the tosyl group, and the allyl group could each influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar oxazole ring and the potentially nonpolar tosyl and allyl groups could influence these properties .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Benzodiazepines, including 1,4-benzodiazepines, play a crucial role in medicinal chemistry due to their diverse pharmaceutical applications. These compounds exhibit activities in the central nervous system, including anxiolytic, anticonvulsant, muscle relaxant, antidepressant, sedative, and hypnotic effects . Researchers have explored their potential use in treating bipolar disorder, chronic back pain, and even as candidates for anti-cancer, anti-infective, and anti-HIV drugs . The structural variations of benzodiazepines, including N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine, contribute to their wide-ranging biological effects.
Palladium-Catalyzed Reactions
The compound’s structure suggests potential reactivity, especially in palladium-catalyzed reactions. Researchers have investigated various reaction typologies, such as hydroamination, amination, C–H arylation, N-arylation, and the Buchwald–Hartwig reaction. These reactions utilize either Pd(0)- or Pd(II)-catalytic species, leading to the synthesis of different classes of benzodiazepines . Additionally, domino reactions (both intra- and intermolecular) have been employed to efficiently functionalize benzodiazepines, including N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine .
Visible Light-Induced Radical Rearrangements
The compound’s structure may also enable visible light-induced radical rearrangements, facilitating the construction of C–C bonds via intramolecular aryl migration and desulfonylation processes . Such reactions could find applications in synthetic chemistry and materials science.
Potential Anti-Heat Shock Protein 90α (Hsp90α) Activity
Thiamine (vitamin B1), structurally related to benzodiazepines, has demonstrated anti-Hsp90α activity with an IC50 value of 12.5 μM . Given the similarities in structure, N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine might also exhibit interactions with Hsp90α, making it a potential candidate for further investigation in cancer research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)16-11-9-14(2)10-12-16)22-18(25-19)17-8-6-5-7-15(17)3/h4-12,21H,1,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYFDLROOCIMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine |
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